1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide
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Overview
Description
1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of fluorinated benzoyl and sulfamoylphenyl groups attached to an azetidine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. The introduction of the 3,4-difluorobenzoyl group and the sulfamoylphenyl group is achieved through acylation and sulfonation reactions, respectively. These reactions require specific reagents and conditions, such as the use of acyl chlorides, sulfonyl chlorides, and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically requires the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-difluorobenzoyl)azetidine-3-carboxylic acid: A related compound with similar structural features.
N-(4-sulfamoylphenyl)azetidine-3-carboxamide: Another compound with a sulfamoylphenyl group attached to an azetidine ring.
Uniqueness
1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide is unique due to the combination of fluorinated benzoyl and sulfamoylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3,4-difluorobenzoyl)-N-[(4-sulfamoylphenyl)methyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O4S/c19-15-6-3-12(7-16(15)20)18(25)23-9-13(10-23)17(24)22-8-11-1-4-14(5-2-11)28(21,26)27/h1-7,13H,8-10H2,(H,22,24)(H2,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOQGUXFNOPQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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